molecular formula C11H8N2O3 B1584193 5-Benzylidenebarbituric acid CAS No. 27402-47-7

5-Benzylidenebarbituric acid

Cat. No.: B1584193
CAS No.: 27402-47-7
M. Wt: 216.19 g/mol
InChI Key: CMWDWOZYVQQAMI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Benzylidenebarbituric acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor of enzymes like urease, xanthine oxidase, and tyrosinase . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylidenebarbituric acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting barbituric acid with benzaldehyde in the presence of a base such as piperidine or ethanolamine . The reaction can be performed in various solvents, including ethanol, methanol, and water. The reaction conditions can vary, with some methods requiring refluxing for several hours, while others can be completed at room temperature .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized by using green chemistry principles. For example, the reaction can be carried out in water as a solvent under electrochemical conditions, which allows for a fast, catalyst-free, and atom-economical synthesis . This method not only reduces the environmental impact but also improves the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-Benzylidenebarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Mild oxidizing agents such as hydrogen peroxide or oxygen can be used.

    Michael Addition: Nucleophiles like alkoxides, amines, and thiols are commonly used under basic conditions.

    Hetero-Diels-Alder Reaction: This reaction typically requires a diene and a dienophile under thermal or catalytic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzylidenebarbituric acid is unique due to its strongly polarized exocyclic double bond, which makes it highly reactive in various chemical transformations. This reactivity allows it to participate in a wide range of reactions, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

5-benzylidene-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWDWOZYVQQAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286913
Record name 5-Benzylidenebarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27402-47-7
Record name 5-Benzylidenebarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzylidenebarbituric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Benzylidenebarbituric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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